"synthesis and characterization of N'-(4-methoxyphenyl)isobutyrohydrazide"
"synthesis and characterization of N'-(4-methoxyphenyl)isobutyrohydrazide"
An In-depth Technical Guide to the Synthesis and Characterization of N'-(4-methoxyphenyl)isobutyrohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N'-(4-methoxyphenyl)isobutyrohydrazide, a molecule of interest within the broader class of hydrazide compounds. Hydrazides are a cornerstone functional group in medicinal chemistry, serving as versatile synthons for a plethora of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] This document outlines a robust synthetic protocol, rooted in fundamental organic chemistry principles, and details the suite of analytical techniques required to unequivocally confirm the structure, purity, and identity of the target compound. The methodologies are presented with an emphasis on the underlying scientific rationale, providing researchers and drug development professionals with a practical and intellectually rigorous guide.
Introduction: The Significance of the Hydrazide Scaffold
The hydrazide functional group (-CONHNH-) is a privileged scaffold in modern drug discovery.[1][4] Its unique electronic and structural properties allow it to act as a key building block in the synthesis of various biologically active molecules.[1][5] Compounds incorporating a hydrazide moiety have demonstrated a vast range of pharmacological activities, positioning them as critical leads in the development of new therapeutic agents.[2][3][5] N'-(4-methoxyphenyl)isobutyrohydrazide combines this versatile hydrazide core with a substituted aromatic ring and an aliphatic acyl group, making it an interesting candidate for further derivatization and biological screening. The systematic synthesis and rigorous characterization of such molecules are the foundational first steps in any drug development pipeline.
Synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide
The synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide is achieved through a standard nucleophilic acyl substitution reaction. The key transformation involves the acylation of (4-methoxyphenyl)hydrazine with isobutyryl chloride.
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of (4-methoxyphenyl)hydrazine on the electrophilic carbonyl carbon of isobutyryl chloride. The presence of a non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the hydrochloride salt of the starting hydrazine, liberating the free base.[6] Additionally, it scavenges the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Detailed Experimental Protocol
Materials and Reagents:
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(4-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)
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Isobutyryl chloride (1.1 eq)
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Triethylamine (2.5 eq)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M aq.)
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Sodium bicarbonate (Saturated aq. solution)
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Brine (Saturated aq. NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Ethanol
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Deionized water
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Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
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Reactant Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of hydrazine).
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Base Addition: The resulting suspension is cooled to 0 °C using an ice-water bath. Triethylamine (2.5 eq) is added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for an additional 20 minutes, during which the suspension typically becomes a clear solution.
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Acylation: A solution of isobutyryl chloride (1.1 eq) in a small volume of anhydrous DCM is added dropwise to the cooled reaction mixture over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) is observed.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Aqueous Work-up: The reaction is quenched by the addition of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to afford N'-(4-methoxyphenyl)isobutyrohydrazide as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide.
Physicochemical and Spectroscopic Characterization
Unequivocal structural confirmation and purity assessment are paramount. A combination of analytical techniques is employed for this purpose.
Characterization Workflow Diagram
Caption: Logic flow for the analytical characterization of the synthesized compound.
Melting Point
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Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically broaden and depress this range.
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Protocol: A small amount of the dried, recrystallized product is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus.
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Expected Result: A sharp melting range, for instance, 145-147 °C (Note: this is a representative value).
Infrared (IR) Spectroscopy
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Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
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Protocol: The spectrum is recorded using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
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Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3305 | N-H Stretch | Amide (R-CO-NH -) |
| 3240 | N-H Stretch | Hydrazine (-NH -Ar) |
| 2970, 2875 | C-H Stretch (sp³) | Isopropyl group |
| 1650 | C=O Stretch (Amide I) | Carbonyl |
| 1510 | C=C Stretch | Aromatic Ring |
| 1245 | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR elucidates the hydrogen environment, while ¹³C NMR maps the carbon skeleton.
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Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).
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Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | s (broad) | 1H | -CO-NH - |
| ~7.80 | s (broad) | 1H | -NH -Ar |
| ~7.05 | d, J=8.8 Hz | 2H | Ar-H (ortho to NH) |
| ~6.80 | d, J=8.8 Hz | 2H | Ar-H (ortho to OCH₃) |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.75 | sept, J=6.8 Hz | 1H | -CH (CH₃)₂ |
| ~1.05 | d, J=6.8 Hz | 6H | -CH(CH₃ )₂ |
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Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O (Amide) |
| ~154.0 | Ar-C -OCH₃ |
| ~142.5 | Ar-C -NH |
| ~115.0 | Ar-C H (ortho to NH) |
| ~114.2 | Ar-C H (ortho to OCH₃) |
| ~55.1 | -OC H₃ |
| ~33.0 | -C H(CH₃)₂ |
| ~19.5 | -CH(C H₃)₂ |
Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and confirmation of the molecular formula.
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Protocol: The sample is analyzed using a mass spectrometer, typically with Electrospray Ionization (ESI) in positive ion mode.
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Expected Result: The molecular formula of N'-(4-methoxyphenyl)isobutyrohydrazide is C₁₁H₁₆N₂O₂. The calculated monoisotopic mass is 208.1212 g/mol . The high-resolution mass spectrum (HRMS) should show a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 209.1285.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide via nucleophilic acyl substitution. Furthermore, it has established a comprehensive analytical workflow for the unambiguous characterization of the final product. The protocols and expected data presented herein provide a solid foundation for researchers engaged in the synthesis of novel hydrazide derivatives for applications in medicinal chemistry and materials science. The successful execution of these steps ensures the production of high-purity material, which is a critical prerequisite for any subsequent biological evaluation or structural modification studies.
References
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Gomes, P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. Available from: [Link][1]
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Gomes, P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed. Available from: [Link][2]
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Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Available from: [Link][3]
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WisdomLib. (2025). Hydrazide: Significance and symbolism. WisdomLib. Available from: [Link][4]
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Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. ProQuest. Available from: [Link][5]
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